4-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-3-carbonyl}thiomorpholine
Description
The exact mass of the compound this compound is 359.12791793 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c17-16(18,19)14-10-13(3-4-20-14)22-5-1-2-12(11-22)15(23)21-6-8-24-9-7-21/h3-4,10,12H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBUTXQPKLHEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-3-carbonyl}thiomorpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a thiomorpholine ring and a piperidine moiety substituted with a trifluoromethyl-pyridine group. This structural arrangement is significant for its interaction with biological targets, enhancing its binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, which facilitates membrane permeability and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases, impacting signaling pathways involved in cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems or other critical pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through the inhibition of specific kinases involved in tumor growth. For instance, studies have shown that modifications to similar compounds enhance their anti-proliferative effects on cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| Example A | EGFR | 50 | A549 |
| Example B | Bcr-Abl | 26 | Ba/F3 |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects, potentially through modulation of neurotrophic factors or inhibition of apoptotic pathways. This could have implications for treating neurodegenerative diseases.
Case Studies
- In Vivo Studies : In vivo evaluations have demonstrated the compound's efficacy in reducing tumor size in xenograft models. The mechanism appears to involve both direct cytotoxic effects and modulation of the tumor microenvironment.
- Pharmacokinetics : Research has indicated favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, which are crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
